N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide - 1370050-78-4

N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Catalog Number: EVT-1694029
CAS Number: 1370050-78-4
Molecular Formula: C9H10N2O6S
Molecular Weight: 274.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Ion Channel Studies: Sulfonamide derivatives have been instrumental in investigating the pharmacology of ion channels, particularly N-methyl-D-aspartate (NMDA) receptors. These receptors play a crucial role in synaptic plasticity, learning, and memory. [, , ]
  • Enzyme Inhibition: Sulfonamides are known to inhibit various enzymes, including carbonic anhydrase. This inhibition has been utilized in developing diuretics and drugs for glaucoma. []
  • Antimicrobial Activity: Sulfonamides were among the first effective chemotherapeutic agents used to treat bacterial infections. Although their use has declined with the emergence of antibiotic resistance, they remain relevant in specific clinical settings. []

2-(2-Propoxy-phenyl)-8-azapurin-6-one (Zaprinast)

Compound Description: 2-(2-Propoxy-phenyl)-8-azapurin-6-one, also known as Zaprinast, is a known inhibitor of phosphodiesterase (PDE) types I, IV, and V. [] It is being investigated for potential use in the prevention and treatment of prostate diseases. []

Relevance: While structurally distinct from N-Methyl-7-Nitro-2,3-Dihydro-1,4-Benzodioxine-6-Sulfonamide, Zaprinast is grouped alongside a series of other compounds, including quinazolines and pyrazolopyrimidones, for their shared ability to inhibit phosphodiesterases. [] This suggests a potential area of related biological activity despite the structural differences.

Dipyridamole

Compound Description: Dipyridamole, like Zaprinast, is recognized as an inhibitor of phosphodiesterase (PDE) types I, IV, and V. [] It is also being studied for potential use in the prevention and treatment of prostate diseases. []

Relevance: Similar to Zaprinast, Dipyridamole's relevance stems from its grouping with N-Methyl-7-Nitro-2,3-Dihydro-1,4-Benzodioxine-6-Sulfonamide and other compounds like quinazolines and pyrazolopyrimidones based on their shared phosphodiesterase inhibitory activity. [] This emphasizes a potential link in their biological effects despite distinct structural features.

1-(3-Chlorophenylamino)-4-phenylphtalazine (M5445)

Compound Description: 1-(3-Chlorophenylamino)-4-phenylphtalazine (M5445) is another compound identified as an inhibitor of phosphodiesterase (PDE) types I, IV, and V, investigated for its potential in preventing and treating prostate diseases. []

Relevance: The grouping of 1-(3-Chlorophenylamino)-4-phenylphtalazine with N-Methyl-7-Nitro-2,3-Dihydro-1,4-Benzodioxine-6-Sulfonamide, alongside other PDE inhibitors like Zaprinast, Dipyridamole, quinazolines, and pyrazolopyrimidones, highlights a shared area of biological activity despite structural variations. [] This suggests potential commonalities in their mechanisms of action or therapeutic targets.

2-(N-(4-Carboxypiperidine-6-chloro-4-(3,4-(methylenedioxy)benzyl)amino)qinazoline (E 4021, ER 21355)

Compound Description: 2-(N-(4-Carboxypiperidine-6-chloro-4-(3,4-(methylenedioxy)benzyl)amino)qinazoline, also known as E 4021 or ER 21355, belongs to the class of quinazoline compounds. Like the previously mentioned compounds, it is a known inhibitor of phosphodiesterase (PDE) types I, IV, and V. [] This compound is being investigated for potential application in the prevention and treatment of prostate diseases. []

Relevance: The inclusion of E 4021 within the broader category of quinazolines, which are themselves grouped with N-Methyl-7-Nitro-2,3-Dihydro-1,4-Benzodioxine-6-Sulfonamide based on their shared PDE inhibitory activity, suggests a potential for overlapping biological effects and therapeutic applications, despite their structural differences. []

2,3-Dihydro-8- hydroxy-7-nitro-1, 4-benzodioxine-2-methanol, alpha-nitrate (E 4701)

4-((3,4-(Methylenedioxy) benzyl)amino)-6, 7,8-trimethoxy-quinazoline

Compound Description: 4-((3,4-(Methylenedioxy) benzyl)amino)-6, 7,8-trimethoxy-quinazoline is a member of the quinazoline class of compounds, which are known for their ability to inhibit phosphodiesterase (PDE) types I, IV, and V. [] It is being investigated for potential applications in the prevention and treatment of prostate diseases. []

Relevance: This compound's relevance to N-Methyl-7-Nitro-2,3-Dihydro-1,4-Benzodioxine-6-Sulfonamide stems from its classification as a quinazoline. [] This shared categorization, based on their shared PDE inhibitory activity, indicates a possible overlap in their biological activities and therapeutic targets, even though their structures are distinct.

1-Methyl-3-propyl-6-(5-(N-(4-methylmorpholino) sulfonyl)-2-ethoxyphenyl)pyrazole [, ]pyrimidine-4(5H)one (Sildenafil)

Compound Description: 1-Methyl-3-propyl-6- (5-(N-(4-methylmorpholino) sulfonyl)-2-ethoxyphenyl)pyrazole [, ]pyrimidine-4(5H)one, commonly known as Sildenafil, is a well-known inhibitor of phosphodiesterase (PDE) type 5. [] This inhibitory activity is the basis for its use in treating erectile dysfunction. []

Relevance: While structurally distinct from N-Methyl-7-Nitro-2,3-Dihydro-1,4-Benzodioxine-6-Sulfonamide, Sildenafil's classification as a phosphodiesterase inhibitor connects it to the broader group of compounds discussed in the context of prostate disease treatment. [] This shared pharmacological target suggests a potential for overlapping therapeutic applications despite their structural differences.

1-Cyclopentyl-3-methyl-6-(4-pyridinyl)pyrazolo (3, 4-d)pyrimidine-4(5H)one (WIN 58237)

Compound Description: 1-Cyclopentyl-3-methyl-6-(4-pyridinyl)pyrazolo (3, 4-d)pyrimidine-4(5H)one, also known as WIN 58237, belongs to the class of pyrazolopyrimidone compounds. Like other compounds in this list, WIN 58237 is recognized as an inhibitor of phosphodiesterase (PDE) types I, IV, and V. [] It is being investigated for its potential use in the prevention and treatment of prostate diseases. []

Relevance: WIN 58237's categorization as a pyrazolopyrimidone directly connects it to N-Methyl-7-Nitro-2,3-Dihydro-1,4-Benzodioxine-6-Sulfonamide, as both are grouped based on their shared ability to inhibit phosphodiesterases. [] This shared pharmacological target, despite structural differences, implies a potential for similar therapeutic applications, particularly in the context of prostate diseases.

7-(3-(4-Acetyl-3- hydroxy-2-propyl-phenoxy) -2-hydroxy-propoxy)-2-carboxy-2, 3-didehydro-chromane-4-one (FPL-557212)

Compound Description: 7-(3-(4-Acetyl-3- hydroxy-2-propyl-phenoxy) -2-hydroxy-propoxy)-2-carboxy-2, 3-didehydro-chromane-4-one (FPL-557212) is another compound known for its inhibitory effects on phosphodiesterase (PDE) types I, IV, and V. [] It is being studied for potential use in the prevention and treatment of prostate diseases. []

Relevance: While structurally diverse from N-Methyl-7-Nitro-2,3-Dihydro-1,4-Benzodioxine-6-Sulfonamide, FPL-557212's classification as a phosphodiesterase inhibitor links it to the same group of compounds under investigation for their potential in treating prostate diseases. [] This shared pharmacological target suggests a possible convergence in their therapeutic applications despite structural variations.

CNQX (7-Nitro-2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile)

Compound Description: CNQX, or 7-Nitro-2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile, is a potent antagonist of AMPA receptors, a subtype of ionotropic glutamate receptors. [] It is commonly used in neuroscience research to block AMPA receptor-mediated currents. []

Relevance: Although structurally different from N-Methyl-7-Nitro-2,3-Dihydro-1,4-Benzodioxine-6-Sulfonamide, CNQX's relevance stems from its use alongside other glutamate receptor antagonists in studies investigating the role of glutamate receptors in various physiological and pathological processes, such as homocysteine-induced platelet aggregation and GH secretion in neonatal rats. [, ] This suggests a potential for shared research interests or therapeutic applications based on their involvement in glutamatergic signaling pathways.

ACEA-1021 (5-Nitro-6,7-dichloro-1,4-dihydro-2,3-quinoxalinedione)

Compound Description: ACEA-1021, chemically known as 5-Nitro-6,7-dichloro-1,4-dihydro-2,3-quinoxalinedione, is a potent and selective antagonist of the glycine site of the NMDA receptor, a subtype of ionotropic glutamate receptors. [, ] It exhibits neuroprotective properties in various experimental models. []

Relevance: Although structurally distinct from N-Methyl-7-Nitro-2,3-Dihydro-1,4-Benzodioxine-6-Sulfonamide, ACEA-1021's classification as a glutamate receptor antagonist, specifically targeting the NMDA receptor, connects it to the broader research interest in compounds that modulate glutamatergic neurotransmission. [, ] This shared focus on glutamate signaling suggests a potential for overlapping research applications or therapeutic avenues.

ACEA-1011 (5-Chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione)

Compound Description: ACEA-1011, chemically known as 5-Chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione, is a quinoxalinedione derivative that acts as a glutamate antagonist, showing selectivity for the glycine modulatory site on the NMDA receptor. []

Relevance: Structurally similar to ACEA-1021, ACEA-1011 shares the core quinoxalinedione structure, suggesting potential similarities in their binding affinities and pharmacological profiles as glutamate antagonists, particularly at the NMDA receptor. [] This structural resemblance highlights a potential link in their mechanisms of action and potential therapeutic applications related to modulating glutamatergic neurotransmission.

Properties

CAS Number

1370050-78-4

Product Name

N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

IUPAC Name

N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Molecular Formula

C9H10N2O6S

Molecular Weight

274.25 g/mol

InChI

InChI=1S/C9H10N2O6S/c1-10-18(14,15)9-5-8-7(16-2-3-17-8)4-6(9)11(12)13/h4-5,10H,2-3H2,1H3

InChI Key

YTBRETYBKDSWAR-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCO2

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.